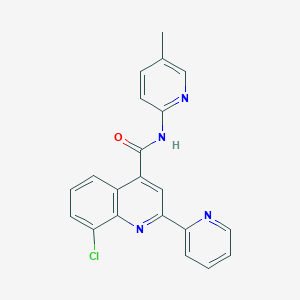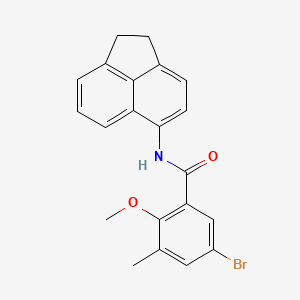
8-氯代-N-(5-甲基-2-吡啶基)-2-(2-吡啶基)-4-喹啉甲酰胺
描述
Quinoline and its derivatives, including pyridine fused structures, are of significant interest in both organic and medicinal chemistry due to their broad spectrum of biological activities. These compounds are known for their anti-bacterial, anti-fungal, and anti-cancer properties, and they are also fluorescence active, making them valuable in various industrial and medicinal applications (Patra & Kar, 2021).
Synthesis Analysis
Synthesis strategies for quinoline derivatives often involve classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green reaction protocols, starting from suitable precursors. These methodologies enable the construction of complex quinoline scaffolds, providing a foundation for the synthesis of specific compounds like “8-chloro-N-(5-methyl-2-pyridinyl)-2-(2-pyridinyl)-4-quinolinecarboxamide” (Patra & Kar, 2021).
Molecular Structure Analysis
Quinoline and its derivatives' molecular structures exhibit a combination of benzene and pyridine rings, contributing to their unique chemical and biological properties. The electron-rich nature of these compounds allows for various chemical modifications, impacting their reactivity and interaction with biological targets (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in numerous chemical reactions, including coordination bonding, which forms highly stable chelating complexes with metal surfaces. This property is exploited in applications such as anticorrosive materials and the formation of complex biological active molecules (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and fluorescence activity, are influenced by their molecular structure. Modifications to the quinoline core can lead to compounds with desirable physical properties for specific applications, ranging from pharmaceuticals to fluorescence-based technologies (Patra & Kar, 2021).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including their reactivity towards nucleophiles and electrophiles, and their ability to undergo various organic transformations. These properties make them versatile intermediates in the synthesis of complex organic molecules and in the development of new chemical reactions (Mishra, Nair, & Baire, 2022).
科学研究应用
分子识别和传感
研究表明,喹啉和吡啶的衍生物,类似于 8-氯代-N-(5-甲基-2-吡啶基)-2-(2-吡啶基)-4-喹啉甲酰胺,因其分子识别和传感能力而受到研究。例如,吡啶-2,6-二甲酰胺的双阳离子衍生物与所讨论的化合物具有相似的结构,表现出对阴离子和中性客体的强结合亲和力,突出了它们在阴离子识别和传感应用中的潜力 (Dorazco‐González 等,2010)。这些发现表明喹啉衍生物在开发用于检测各种环境中特定离子的荧光传感器方面具有多功能性。
结构和构象分析
喹啉衍生的低聚酰胺折叠体与目标化合物在结构上相关,已被设计和合成,其螺旋结构在固态和溶液中均得到表征。此类研究为喹啉衍生物的构象动力学提供了宝贵的见解,为设计更复杂的分子结构奠定了基础 (Jiang 等,2003)。这项研究强调了喹啉衍生物在结构化学中的重要性,有助于我们了解分子形状及其在材料科学中的潜在应用。
具有生物活性的新型化合物开发
喹啉类化合物因其潜在的生物活性(如抗菌和抗真菌特性)而被合成。例如,一系列新型的 3-喹啉甲酰胺已被确认为共济失调毛细血管扩张症突变 (ATM) 激酶的有效且选择性抑制剂,展示了喹啉衍生物在靶向癌症治疗中的治疗潜力 (Degorce 等,2016)。此外,已合成并评估含有氮杂环丁酮的吡啶喹诺酮的抗菌活性,进一步证明了喹啉衍生物在药物发现和开发中的广泛适用性 (Patel & Pathak,2012)。
属性
IUPAC Name |
8-chloro-N-(5-methylpyridin-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c1-13-8-9-19(24-12-13)26-21(27)15-11-18(17-7-2-3-10-23-17)25-20-14(15)5-4-6-16(20)22/h2-12H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGTTYUVWQPHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)
![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)

![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)
![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)
![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)